

In-Depth Technical Guide: Solubility of N-Phenylacetamide (Acetanilide) in Organic Solvents

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)acetamide

Cat. No.: B177513

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Disclaimer: Due to the limited availability of public data on the solubility of **N-(2-cyanophenyl)acetamide**, this guide will focus on the structurally similar and well-characterized compound, N-phenylacetamide, commonly known as acetanilide. The principles, experimental protocols, and data presentation formats provided herein are directly applicable to the study of **N-(2-cyanophenyl)acetamide** and other related organic compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, crystallization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of N-phenylacetamide (acetanilide) in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data of N-Phenylacetamide (Acetanilide)

The solubility of acetanilide in different organic solvents is influenced by factors such as temperature and the polarity of the solvent. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of Acetanilide in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)	Reference
Ethanol	0	12.8	[1]
60	46.4	[1]	
Methanol	0	18.5	[2]
60	59.2	[2]	
Water	0	0.53	
100	5.5		
Acetone	Room Temperature	Soluble	[3][4]
Chloroform	Room Temperature	Soluble	[3]
Ethyl Ether	Room Temperature	Soluble	[5]

Table 2: Mole Fraction Solubility of Acetanilide in Ethanol at Various Temperatures[1]

Temperature (K)	Temperature (°C)	Mole Fraction (x)
288.15	15	0.0899
293.15	20	0.1032
298.15	25	0.1183
303.15	30	0.1354
308.15	35	0.1548
313.15	40	0.1768

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for

measuring the solubility of a solid compound in a solvent.^[6]^[7]

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a solid organic compound, such as acetanilide, in an organic solvent.

1. Materials and Equipment:

- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath or heating mantle with temperature control
- Isothermal shaker or magnetic stirrer with stirring bar
- Volumetric flasks
- Beakers or Erlenmeyer flasks
- Filter funnels and filter paper (or syringe filters)
- Oven
- Spatula
- The solid solute (e.g., Acetanilide, purity >99%)
- The organic solvent of interest

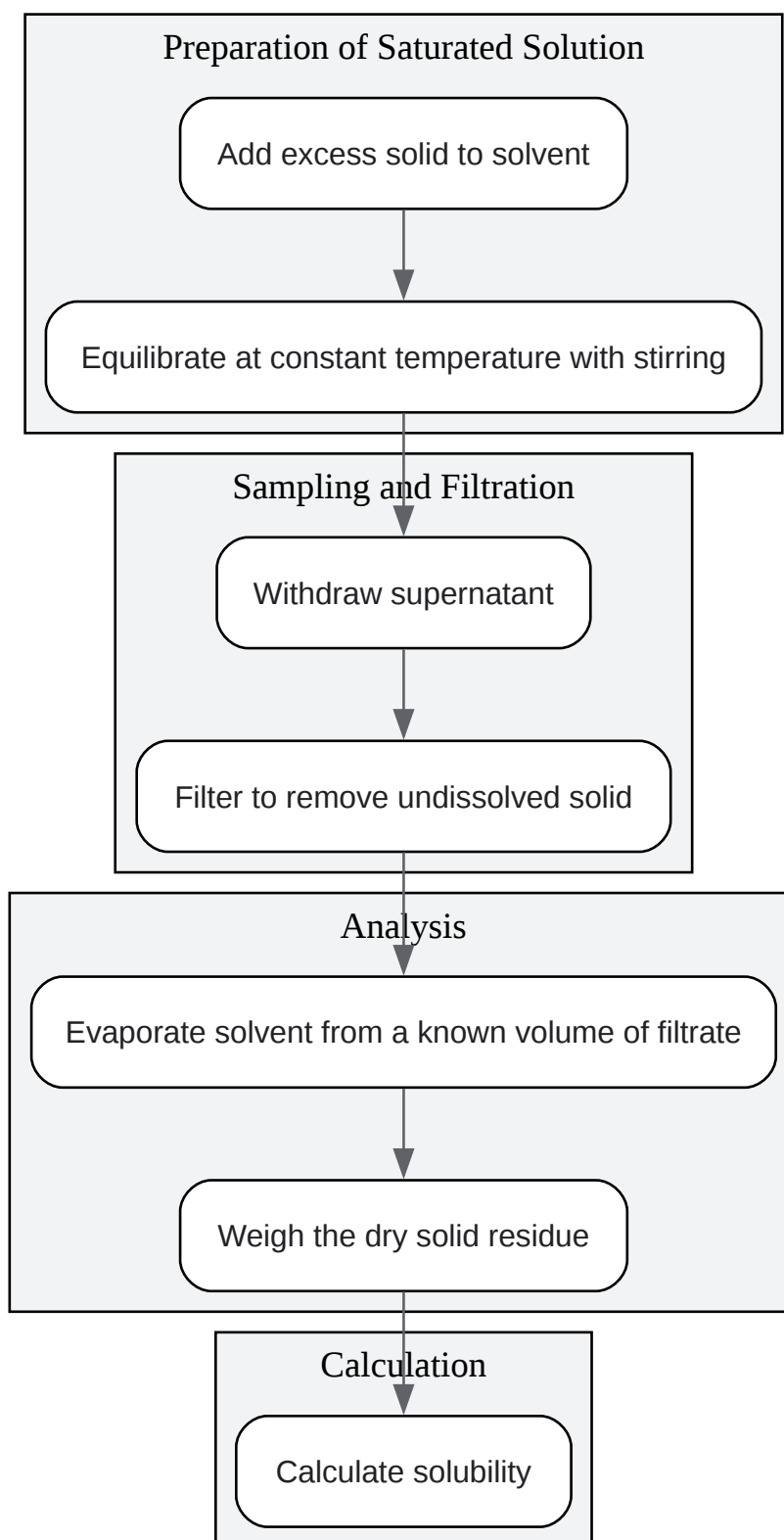
2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of the solid solute to a known volume of the solvent in a beaker or Erlenmeyer flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.^[6]
 - Place the flask in a thermostatic water bath set to the desired temperature.

- Stir the mixture vigorously using a magnetic stirrer or an isothermal shaker for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally (typically several hours).
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.
 - Immediately filter the withdrawn sample through a filter paper or a syringe filter to remove any undissolved solid particles. The filtration apparatus should also be at the experimental temperature.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker.
 - Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.
 - Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
 - Weigh the dish containing the dry solid residue on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is obtained.^[7]
- Calculation of Solubility:
 - The mass of the dissolved solid is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
 - The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100 mL) or mole fraction.

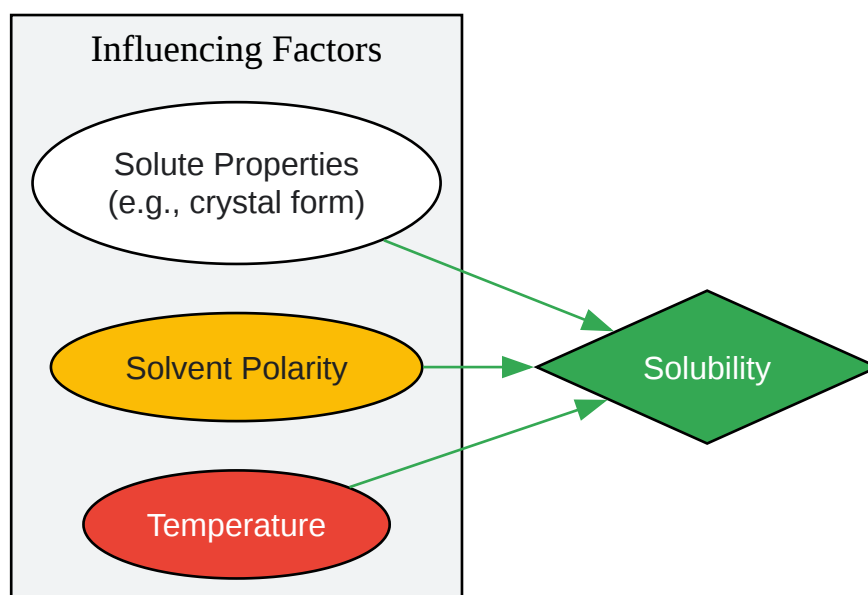
Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.



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Figure 1. Experimental workflow for gravimetric solubility determination.



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Figure 2. Key factors influencing the solubility of a solid in a liquid.

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